

Atto 390 NHS Ester vs. DyLight 405: A Comparative Performance Guide

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Compound of Interest

Compound Name: Atto 390 NHS ester

Cat. No.: B12055625

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For researchers engaged in fluorescence-based assays, the selection of an appropriate fluorophore is a critical determinant of experimental success. This guide provides a detailed, data-driven comparison of two popular blue-fluorescent dyes, **Atto 390 NHS ester** and DyLight 405 NHS ester, to assist researchers, scientists, and drug development professionals in making an informed choice for their specific applications.

Key Performance Metrics: A Quantitative Overview

The selection of a fluorescent dye is often governed by its spectral properties and brightness. The following table summarizes the key quantitative metrics for Atto 390 and DyLight 405 NHS esters.

Property	Atto 390 NHS Ester	DyLight 405 NHS Ester
Excitation Maximum (λ_{ex})	390 nm ^[1]	400 nm ^{[2][3]}
Emission Maximum (λ_{em})	479 nm ^[1]	420 nm ^[2]
Molar Extinction Coefficient (ϵ)	24,000 M ⁻¹ cm ⁻¹	30,000 M ⁻¹ cm ⁻¹
Fluorescence Quantum Yield (Φ)	0.90	High (Specific value not published)
Theoretical Brightness ($\epsilon \times \Phi$)	21,600	>30,000 (Estimated)
Stokes Shift ($\lambda_{em} - \lambda_{ex}$)	89 nm	20 nm
Molecular Weight (NHS Ester)	~440 g/mol	~793 g/mol

Performance Analysis

Brightness: The theoretical brightness of a fluorophore is the product of its molar extinction coefficient and its quantum yield. Atto 390 exhibits an exceptionally high quantum yield of 90%. DyLight 405 is described as having a "high fluorescence quantum yield," and while a precise value is not publicly available, its higher molar extinction coefficient suggests it is also a very bright dye. The brightness of Atto dyes is generally considered to be very high, and they are often recommended as superior alternatives to other common dyes. DyLight 405 is also marketed for its high fluorescence intensity and outstanding sensitivity.

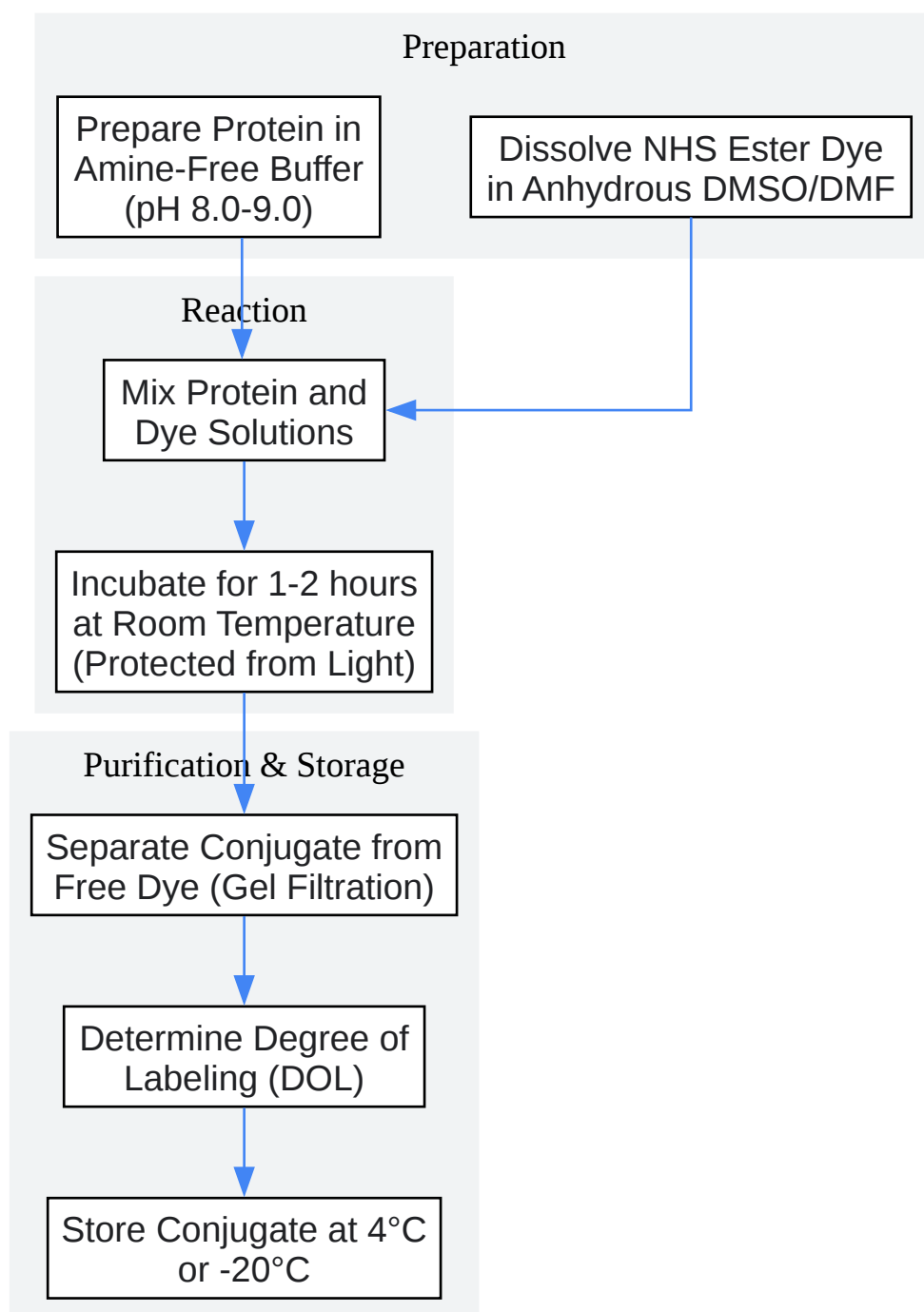
Photostability: Both dyes are reported to have good to excellent photostability. Atto dyes are noted for their rigid structures which makes them exceptionally photostable, often outperforming other widely used dyes. Similarly, DyLight 405 is described as having "exceptional resistance to photobleaching," making it suitable for demanding imaging conditions. Jena Bioscience provides a qualitative rating, scoring Atto 390's photostability as "++" (good) and DyLight 405's as "+" (moderate).

Stokes Shift: Atto 390 possesses a remarkably large Stokes shift of 89 nm, which is a significant advantage in multicolor experiments as it minimizes spectral overlap and simplifies filter selection. DyLight 405 has a much smaller Stokes shift of 20 nm, which is more typical for dyes in this spectral range.

Environmental Sensitivity: DyLight 405 is reported to remain highly fluorescent over a broad pH range (pH 4-9), indicating a lower sensitivity to environmental pH changes. Atto 390, being a coumarin-based dye, may exhibit some sensitivity to solvent polarity and pH, which is a common characteristic of this dye class.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for antibody labeling using an NHS ester dye and the chemical reaction involved.



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Caption: General workflow for protein conjugation with NHS ester dyes.

Protein-NH₂ + Dye-NHS Ester



pH 8.0-9.0



Protein-NH-CO-Dye + NHS

Amine-Reactive Labeling Chemistry

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Caption: NHS ester reaction with a primary amine on a protein.

Experimental Protocols

The following is a generalized protocol for labeling antibodies with Atto 390 or DyLight 405 NHS ester. This protocol may require optimization based on the specific protein being labeled.

I. Materials Required

- Antibody or protein to be labeled (in an amine-free buffer like PBS).
- **Atto 390 NHS ester** or DyLight 405 NHS ester.
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Reaction Buffer: 0.1 M sodium bicarbonate or 0.05 M sodium borate, pH 8.3-8.5.
- Purification column (e.g., Sephadex G-25 gel filtration column).
- Phosphate-Buffered Saline (PBS), pH 7.4.

II. Procedure

- Prepare the Protein Solution:

- Dissolve or buffer exchange the antibody/protein into the Reaction Buffer at a concentration of 2-5 mg/mL.
- The protein solution must be free of amine-containing substances like Tris or glycine, as they will compete with the labeling reaction. Low concentrations of sodium azide (<3 mM) do not typically interfere.
- Prepare the Dye Stock Solution:
 - Allow the vial of NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
 - Immediately before use, dissolve the dye in anhydrous DMSO or DMF to create a 10 mg/mL stock solution.
- Labeling Reaction:
 - Calculate the required volume of dye solution. A molar excess of 3-15 fold of dye to protein is a common starting point. This ratio often needs to be optimized to achieve the desired degree of labeling (DOL).
 - Add the calculated amount of dye stock solution to the protein solution while gently stirring.
 - Incubate the reaction for 1 hour at room temperature, protected from light.
- Purification of the Conjugate:
 - Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating it with PBS.
 - Apply the reaction mixture to the top of the column.
 - Elute the conjugate with PBS. The first colored band to elute is the labeled protein. The second, slower-moving band is the unconjugated, hydrolyzed dye.
 - Collect the fractions containing the labeled protein.

- Determine the Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorption maximum of the dye (390 nm for Atto 390, 400 nm for DyLight 405).
 - Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm: $\text{Protein Conc. (M)} = [A_{280} - (A_{\text{max}} \times CF_{280})] / \epsilon_{\text{protein}}$ (where CF_{280} is the correction factor: A_{280} / A_{max} of the free dye)
 - Calculate the dye concentration: $\text{Dye Conc. (M)} = A_{\text{max}} / \epsilon_{\text{dye}}$
 - Calculate the DOL: $\text{DOL} = \text{Dye Concentration} / \text{Protein Concentration}$
 - A typical DOL for antibodies is between 2 and 7.
- Storage:
 - Store the purified conjugate at 4°C for short-term use or at -20°C (with a cryoprotectant like 50% glycerol) for long-term storage. Protect from light.

Conclusion

Both Atto 390 and DyLight 405 are high-performance fluorescent dyes suitable for a wide range of applications.

- **Atto 390 NHS Ester** is an excellent choice when a large Stokes shift is required to minimize crosstalk in multicolor imaging and when a very high quantum yield is paramount. Its photostability is also a significant asset.
- DyLight 405 NHS Ester offers higher molar absorptivity and is noted for its robust performance across a wide pH range, making it a reliable choice for experiments with variable buffer conditions. Its exceptional photostability makes it well-suited for super-resolution and other demanding imaging techniques.

The final selection should be guided by the specific requirements of the experiment, including the instrumentation available, the need for multicolor imaging, and the pH of the experimental environment.

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